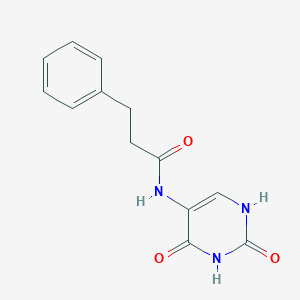

![molecular formula C16H16N2O5S B5545943 3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrylic acid derivatives, particularly those involving sulfonyl and methoxy groups, have been extensively studied due to their wide range of applications in materials science, chemistry, and biology. These compounds often feature in the synthesis of polymers, biologically active molecules, and in the study of their physical and chemical properties.

Synthesis Analysis

The synthesis of acrylic acid derivatives typically involves condensation reactions, where various aliphatic and aromatic amines are used to modify polymers like polyvinyl alcohol/acrylic acid hydrogels. These reactions are often facilitated by radiation-induced polymerization techniques or chemical catalysis, enabling the incorporation of specific functional groups into the acrylic acid backbone (Aly, Aly, & El-Mohdy, 2015).

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is characterized by the presence of a vinyl group adjacent to the carboxylic acid function, which is highly reactive and forms the basis for further chemical modifications. X-ray crystallography is a common method used to determine the structure of these compounds, revealing the spatial arrangement of atoms and the conformation of the molecule (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylic acid derivatives undergo various chemical reactions, including polymerization, hydrolysis, and condensation with amines. These reactions are influenced by the nature of substituents on the acrylic acid moiety, leading to the formation of compounds with diverse chemical properties. The presence of sulfonyl and methoxy groups affects the reactivity and the biological activity of these compounds, making them suitable for applications in medical and material science domains (Moreau et al., 2006).

Physical Properties Analysis

The physical properties of acrylic acid derivatives, such as solubility, thermal stability, and swelling behavior, are crucial for their application in various fields. These properties are determined by the polymer's composition and the nature of its substituents. For example, amine-treated polymers exhibit improved thermal stability and increased swelling in aqueous solutions, attributes important for their use in hydrogel applications (Aly, Aly, & El-Mohdy, 2015).

Scientific Research Applications

Polymer Modification and Medical Applications

A study by Aly, Aly, and El-Mohdy (2015) demonstrated the use of various amine compounds, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, in the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These amine-modified polymers showed increased thermal stability and promising biological activities, suggesting potential use in medical applications (Aly, Aly, & El-Mohdy, 2015).

Enzyme Inhibition and Herbicidal Activity

McFadden, Huppatz, and Kennard (1993) synthesized several acrylic acid derivatives, including sulfonylurea structures, and found them to be moderate inhibitors of the enzyme acetohydroxyacid synthase (AHAS). Some of these compounds exhibited post-emergence herbicidal activity, with the nature of the 2-arylcarbamoyl group significantly influencing their biological activity (McFadden, Huppatz, & Kennard, 1993).

Metal-Organic Frameworks (MOFs) Construction

Xie et al. (2007) conducted research on the use of modified aromatic amino acids, including 3E-[5-(2-amino-2-carboxyethyl)-2-methoxyphenyl]-acrylic acid, for constructing novel metal-organic frameworks (MOFs). These MOFs, with their potential as nonlinear optical (NLO) materials, demonstrate the versatility of acrylic acid derivatives in materials science (Xie et al., 2007).

Synthesis of Pyridazinones

The work of Abdel (1991) involved the reaction of 3-(p-Ethoxybenzoyl)acrylic acid with various compounds to synthesize new pyridazinones, which showed moderate antibacterial activity. This research highlights the role of acrylic acid derivatives in the synthesis of potentially therapeutic compounds (Abdel, 1991).

Proton Exchange Membranes for Fuel Cells

Kim, Robertson, and Guiver (2008) developed new sulfonated side-chain grafting units for poly(arylene ether sulfone) containing a methoxy group, which were used in fuel cell applications. These polymers, with improved properties as polyelectrolyte membrane materials, underscore the importance of methoxy-substituted acrylic acid derivatives in energy-related applications (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name |

(E)-3-[4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-23-14-6-4-12(5-7-16(19)20)9-15(14)24(21,22)18-11-13-3-2-8-17-10-13/h2-10,18H,11H2,1H3,(H,19,20)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYDMOZVLPTBJI-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-{4-Methoxy-3-[(pyridin-3-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)